molecular formula C24H26N2O3 B2847158 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-14-0

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Número de catálogo: B2847158
Número CAS: 631889-14-0
Peso molecular: 390.483
Clave InChI: RKOIUVZIDJDDLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a family of heterocyclic structures synthesized via efficient multicomponent reactions (MCRs) . Its core structure comprises a chromene ring fused with a pyrrole-dione system, substituted at positions 1, 2, 6, and 5. The p-tolyl group (position 1) originates from an aryl aldehyde, the 2-(dimethylamino)ethyl side chain (position 2) derives from a primary amine, and the 6,7-dimethyl substituents are introduced via methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates .

This compound was synthesized using a one-pot MCR protocol under mild conditions, achieving yields typical of this method (43–86%, with >70% in over half of cases) . The dimethylaminoethyl group, previously explored in related compounds, may enhance solubility and bioactivity, while the p-tolyl and methyl substituents contribute to lipophilicity and electronic modulation .

Propiedades

IUPAC Name

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-14-6-8-17(9-7-14)21-20-22(27)18-12-15(2)16(3)13-19(18)29-23(20)24(28)26(21)11-10-25(4)5/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOIUVZIDJDDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Position 1 (Aryl Group):

  • Target compound : p-Tolyl (electron-donating methyl group).
  • Compound 4k () : 3,5-Dimethylphenyl (enhanced steric bulk and electron donation).
  • compound : 2-Methoxyphenyl (electron-donating methoxy group with ortho-position effects).

Position 2 (Side Chain):

  • Example A () : Methyl group (simpler alkyl chain, lower polarity).
  • Other analogs : Longer alkyl chains or halogenated groups (varying lipophilicity and steric effects) .

The dimethylaminoethyl group distinguishes the target compound by introducing basicity, which may improve pharmacokinetic properties compared to purely alkyl substituents .

Positions 6 and 7:

  • Target compound : 6,7-Dimethyl (electron-donating, increases ring electron density).
  • compound : 6-Methoxy (stronger electron donation and polarity).

Physicochemical and Functional Implications

  • Solubility: The dimethylaminoethyl group in the target compound likely improves aqueous solubility compared to alkyl chains (e.g., Example A). Methoxy groups () further enhance polarity but may reduce membrane permeability.
  • Methoxy substituents () exert stronger electron donation.
  • Biological Potential: While specific data are unavailable, the dimethylaminoethyl and p-tolyl groups are pharmacophores common in bioactive molecules, suggesting enhanced target engagement compared to simpler analogs .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield and purity?

Answer: The compound is typically synthesized via multicomponent cyclization reactions. A validated protocol involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions (room temperature to 60°C) . Key factors for optimization include:

  • Catalysts: Palladium or copper catalysts enhance yields in coupling steps (e.g., Suzuki-Miyaura reactions for aryl group introduction) .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structure, and how are spectral data interpreted?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 2.3–2.5 ppm confirm dimethylaminoethyl protons; aromatic protons (δ 6.5–7.8 ppm) validate the p-tolyl and chromeno-pyrrole moieties .
    • ¹³C NMR: Carbonyl groups (C=O) appear at δ 170–175 ppm, while quaternary carbons in the fused ring system resonate at δ 125–140 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 463.23) confirm the molecular formula (C₂₅H₂₇N₂O₃) .

Advanced Reactivity and Derivatization

Q. Q3. How do substituents on the chromeno-pyrrole core influence reactivity in post-synthetic modifications?

Answer:

  • Electrophilic Substitution: The electron-rich pyrrole ring undergoes halogenation (e.g., Cl₂/FeCl₃) at the C-5 position, while the dimethylaminoethyl side chain directs nucleophilic attacks .
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrochromeno ring to a tetrahydro derivative, altering planarity and bioactivity .

Q. Q4. What methodologies are used to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer:

  • Targeted Assays:
    • MTT Assay: Quantifies IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer: IC₅₀ = 8.2 µM) .
    • ELISA: Measures TNF-α suppression in macrophages to assess anti-inflammatory activity .
  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but reduce solubility, leading to false negatives in aqueous assays .

Q. Q5. How can molecular docking and kinetic studies clarify the compound’s mechanism of action?

Answer:

  • Molecular Docking:
    • PDB Targets: Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding with Arg120 and Tyr355, explaining anti-inflammatory activity .
    • MM-PBSA Calculations: Predict binding free energies (ΔG = −9.8 kcal/mol) for kinase inhibition .
  • Kinetic Assays: Stopped-flow spectroscopy measures binding kinetics (kₐₙ = 1.2 × 10⁴ M⁻¹s⁻¹) to DNA G-quadruplexes, suggesting telomerase inhibition .

Data Reproducibility Challenges

Q. Q6. What steps mitigate batch-to-batch variability in biological assays for this compound?

Answer:

  • Standardized Synthesis: Use flow reactors for consistent mixing and temperature control, reducing impurities (<1% variance) .
  • Assay Controls:
    • Include reference inhibitors (e.g., Doxorubicin for cytotoxicity, Dexamethasone for inflammation) .
    • Pre-treat cells with metabolic inhibitors (e.g., cyclosporin A) to block efflux pumps that skew cytotoxicity results .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.